

Spectroscopic data (NMR, IR, Mass Spec) of 3-Methylquinoxalin-2-ol

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Compound of Interest

Compound Name: 3-Methylquinoxalin-2-ol

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An In-Depth Technical Guide to the Spectroscopic Data of **3-Methylquinoxalin-2-ol**

Authored by: A Senior Application Scientist

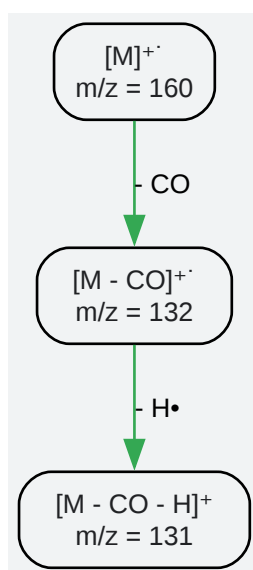
Foreword: Unveiling the Molecular Architecture of 3-Methylquinoxalin-2-ol

In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out for their vast therapeutic potential and diverse applications, ranging from anticancer agents to efficient electroluminescent materials.[1][2] The compound **3-Methylquinoxalin-2-ol**, also known as 3-Methyl-2(1H)-quinoxalinone, is a key intermediate and a fundamental scaffold in the development of novel quinoxaline-based compounds.[3] Its biological and chemical properties are intrinsically linked to its molecular structure. Therefore, a precise and comprehensive characterization of this structure is not merely an academic exercise but a prerequisite for any meaningful research and development endeavor.

This technical guide provides an in-depth analysis of the spectroscopic data of **3-Methylquinoxalin-2-ol**. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in established physicochemical principles. Our approach is to explain the "why" behind the data, ensuring a deeper understanding of the molecule's electronic and vibrational properties.

Molecular Structure and Tautomerism

Before dissecting the spectroscopic data, it is crucial to acknowledge the tautomeric nature of **3-Methylquinoxalin-2-ol**. It exists in equilibrium between the lactam (amide) form, 3-methyl-2(1H)-quinoxalinone, and the lactim (enol) form, **3-methylquinoxalin-2-ol**. The lactam form is generally considered to be the more stable and predominant tautomer in most solvents.[4] The spectroscopic data presented herein is consistent with the 3-methyl-2(1H)-quinoxalinone tautomer.



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